molecular formula C9H16FNO B13314861 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol

1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol

Cat. No.: B13314861
M. Wt: 173.23 g/mol
InChI Key: QSCXKEIPWMYOJK-UHFFFAOYSA-N
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Description

1-{2-Azabicyclo[221]heptan-2-yl}-3-fluoropropan-2-ol is a compound characterized by its unique bicyclic structure, which includes a fluorinated propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex bicyclic structures.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand in receptor studies.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol involves its interaction with molecular targets, such as receptors or enzymes, through its bicyclic structure and fluorinated moiety. The compound may exert its effects by binding to specific sites, altering the conformation of the target, and modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A structurally related compound without the fluorinated propanol group.

    Bicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with a hydroxyl group but lacking the azabicyclic structure.

Uniqueness: 1-{2-Azabicyclo[221]heptan-2-yl}-3-fluoropropan-2-ol is unique due to its combination of a bicyclic structure with a fluorinated propanol moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H16FNO/c10-4-9(12)6-11-5-7-1-2-8(11)3-7/h7-9,12H,1-6H2

InChI Key

QSCXKEIPWMYOJK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2CC(CF)O

Origin of Product

United States

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